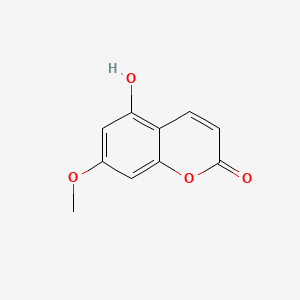
5-Hydroxy-7-methoxycoumarin
Übersicht
Beschreibung
5-Hydroxy-7-methoxycoumarin is a naturally occurring compound belonging to the coumarin family. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, and they exhibit a wide range of biological activities. This compound is known for its fluorescent properties and has been studied for its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-methoxycoumarin can be achieved through various methods. One common approach involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. Another method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The use of green chemistry principles, such as microwave-assisted synthesis and solvent-free reactions, is also explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-7-methoxycoumarin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 5,8-dioxopsoralen under specific conditions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and potassium superoxide in the presence of iron catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions include various substituted coumarins and psoralens, which have significant biological activities .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-7-methoxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying microenvironment polarity.
Biology: Employed in fluorescent labeling of biomolecules and as a tool for studying cellular processes.
Medicine: Investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Utilized in the development of fluorescent dyes and sensors.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-7-methoxycoumarin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and signaling pathways. For example, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play crucial roles in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
7-Hydroxycoumarin (Umbelliferone): Known for its antioxidant and anti-inflammatory properties.
4-Hydroxy-7-methoxycoumarin: Exhibits similar anti-inflammatory effects by suppressing NF-κB and MAPK activation.
6-Hydroxy-7-methoxycoumarin: Another derivative with potential therapeutic applications.
Uniqueness: 5-Hydroxy-7-methoxycoumarin stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Its strong fluorescence makes it particularly valuable in research applications .
Eigenschaften
IUPAC Name |
5-hydroxy-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-6-4-8(11)7-2-3-10(12)14-9(7)5-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPAWCQANCLZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CC(=O)OC2=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177622 | |
| Record name | 5-Hydroxy-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23053-61-4 | |
| Record name | 5-Hydroxy-7-methoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023053614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





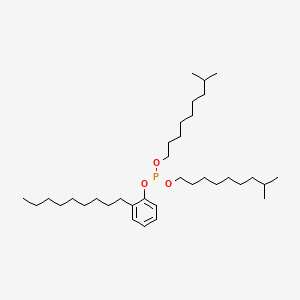
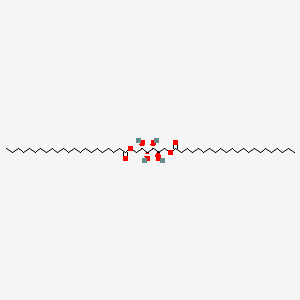
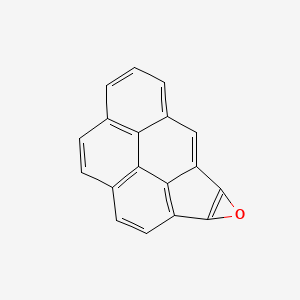

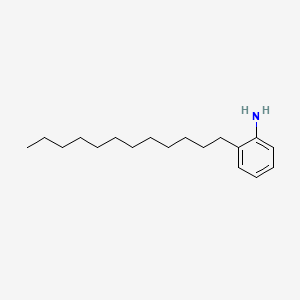
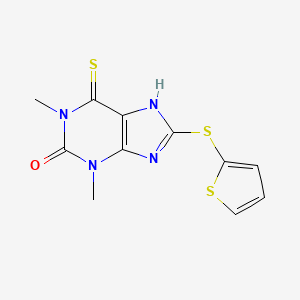


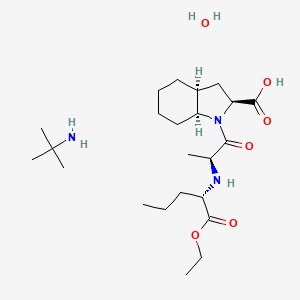
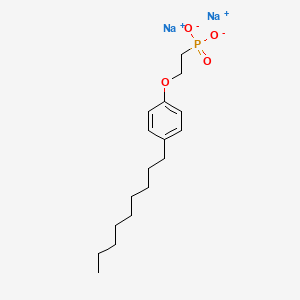
![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)
